molecular formula C16H26N4O2S B12227401 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole

3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B12227401
M. Wt: 338.5 g/mol
InChI Key: TXXAYRZXFFFSDQ-UHFFFAOYSA-N
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Description

3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a piperazine ring substituted with a cyclopropanesulfonyl group, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indazole core.

    Sulfonylation: The cyclopropanesulfonyl group is introduced through a sulfonylation reaction, where a cyclopropanesulfonyl chloride reacts with the piperazine nitrogen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing pathways such as the NF-kB inflammatory pathway or apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole
  • 3-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Uniqueness

3-{[4-(cyclopropanesulfonyl)piperazin-1-yl]methyl}-2-methyl-4,5,6,7-tetrahydro-2H-indazole is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H26N4O2S

Molecular Weight

338.5 g/mol

IUPAC Name

3-[(4-cyclopropylsulfonylpiperazin-1-yl)methyl]-2-methyl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C16H26N4O2S/c1-18-16(14-4-2-3-5-15(14)17-18)12-19-8-10-20(11-9-19)23(21,22)13-6-7-13/h13H,2-12H2,1H3

InChI Key

TXXAYRZXFFFSDQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN3CCN(CC3)S(=O)(=O)C4CC4

Origin of Product

United States

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